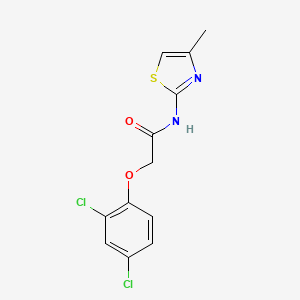

2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a thiazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate acylating agent under basic conditions.

Thiazole formation: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone.

Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the thiazole derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to thiazole derivatives exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, compounds similar to 2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide have shown selective activity against human lung adenocarcinoma cells (A549) with IC₅₀ values suggesting effective inhibition of tumor growth .

Anti-inflammatory Properties

The compound's structural analogs have been noted for their ability to selectively inhibit the COX-2 enzyme, which is crucial in inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs .

| Compound | Target Cell Line | IC₅₀ Value |

|---|---|---|

| 2-(2,4-Dichlorophenoxy)-N-(4-methylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | ~23.30 µM |

| Related Thiazole Derivatives | Various Cancer Cell Lines | Varies by compound |

Herbicidal Activity

Compounds containing the 2,4-dichlorophenoxy group are well-known for their herbicidal properties. They function by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism of action has been utilized in developing selective herbicides for controlling broadleaf weeds in cereal crops .

Pest Control

The thiazole moiety has also been linked to increased efficacy in pest control formulations. Research indicates that thiazole derivatives can act as effective insecticides due to their neurotoxic effects on pests .

Case Studies

-

Synthesis and Characterization :

A study focused on synthesizing thiazole derivatives from 2-(4-chlorophenoxy)acetic acid and various amines demonstrated the compound's potential as a precursor for more complex molecules with enhanced biological activity. The characterization was done using spectroscopic methods and confirmed through single-crystal X-ray diffraction . -

Biological Testing :

In another study, a series of thiazole derivatives were synthesized and tested against multiple cancer cell lines, revealing that certain modifications to the thiazole structure significantly improved anticancer activity. The results indicated a direct correlation between structural changes and biological efficacy .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.

N-(4-methyl-1,3-thiazol-2-yl)acetamide: A compound with potential biological activity.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of the dichlorophenoxy and thiazolyl groups, which may impart specific chemical and biological properties not found in other similar compounds.

Biological Activity

2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H10Cl2N2O2S

- Molecular Weight : 317.19 g/mol

- CAS Number : 37666-25-4

Biological Activity Overview

The compound exhibits various biological activities, primarily in the fields of anti-inflammatory and antimicrobial effects. The presence of the thiazole ring contributes significantly to its pharmacological profile.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of 2-(2,4-dichlorophenoxy)acetic acid can selectively inhibit the COX-2 enzyme, which plays a crucial role in inflammation. The thiazole moiety enhances this activity, making it a promising candidate for developing anti-inflammatory drugs .

2. Antimicrobial Activity

The compound has shown effectiveness against several bacterial strains. A study highlighted its activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for various bacterial strains were found to be significantly lower than those of standard antibiotics, indicating potent antimicrobial properties .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- COX Inhibition : The compound's structural features allow it to bind effectively to the active site of COX enzymes, particularly COX-2, leading to reduced inflammation.

- Membrane Disruption : Its lipophilic nature enables it to disrupt bacterial membranes, contributing to its antimicrobial effects.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that the incorporation of the dichlorophenoxy group significantly enhanced antimicrobial efficacy against multiple pathogens. The compound exhibited an MIC range between 0.7–15.62 μg/mL against tested bacterial strains .

Study 2: In Vivo Anti-inflammatory Effects

In vivo studies using animal models showed that administration of the compound resulted in significant reduction in edema and inflammatory markers compared to control groups. This suggests a promising therapeutic potential for treating inflammatory conditions .

Data Table: Biological Activity Summary

Properties

Molecular Formula |

C12H10Cl2N2O2S |

|---|---|

Molecular Weight |

317.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-7-6-19-12(15-7)16-11(17)5-18-10-3-2-8(13)4-9(10)14/h2-4,6H,5H2,1H3,(H,15,16,17) |

InChI Key |

YEIDLLICUFXJEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.